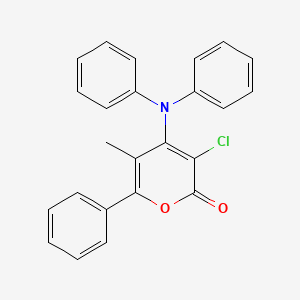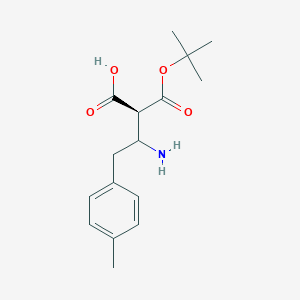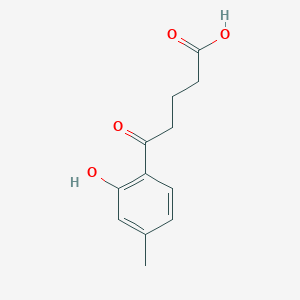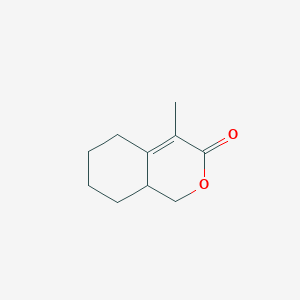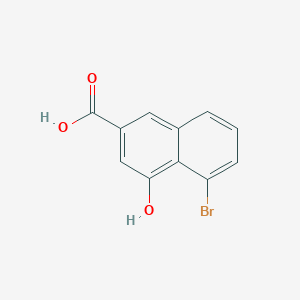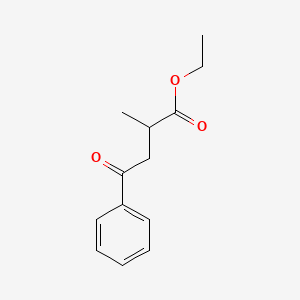
1,4-Dibenzylpiperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzylpiperazine-2,6-dione is a compound belonging to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to a piperazine ring, which is further substituted with two keto groups at positions 2 and 6
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibenzylpiperazine-2,6-dione can be synthesized through the condensation of iminodiacetic acid with benzylamine under microwave irradiation. This method involves the use of iminodiacetic acid and benzylamine as starting materials, which are subjected to microwave irradiation to yield the desired product in high yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Dibenzylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various diketopiperazine derivatives, hydroxyl-substituted piperazines, and other functionalized piperazine compounds.
科学研究应用
1,4-Dibenzylpiperazine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,4-Dibenzylpiperazine-2,6-dione involves its interaction with cellular components. Studies suggest that it may function by uncoupling mitochondrial oxidative phosphorylation, leading to selective cytotoxicity against cancer cells adapted to nutrient starvation . This mechanism targets the metabolic pathways of cancer cells, making it a potential candidate for anticancer therapies.
相似化合物的比较
Similar Compounds
- 1,4-Diphenylpiperazine-2,5-dione
- 1,4-Diarylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Uniqueness
1,4-Dibenzylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two benzyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to selectively target cancer cells under nutrient-starved conditions further highlights its potential as a valuable compound in medicinal chemistry .
属性
CAS 编号 |
13480-18-7 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
1,4-dibenzylpiperazine-2,6-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)14-18(22)20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
WLGDZXFVMGPJGS-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


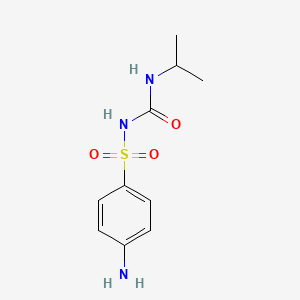
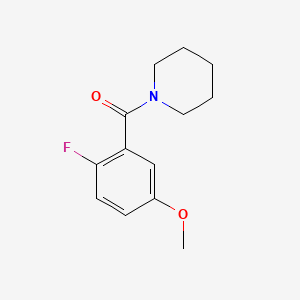
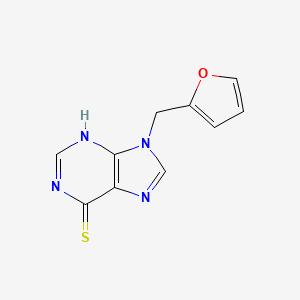

![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
